molecular formula C15H30N2O2 B596287 tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate CAS No. 1268520-51-9

tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate

Cat. No.: B596287
CAS No.: 1268520-51-9
M. Wt: 270.417
InChI Key: FGEIKCBGNLWINY-OLZOCXBDSA-N
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Description

tert-Butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is a chemical compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and chemical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and (1S,3R)-3-(butylamino)cyclohexanol as starting materials. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods may also involve the use of advanced techniques, such as catalytic hydrogenation and high-pressure reactors, to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amines.

Scientific Research Applications

tert-Butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate
  • tert-Butyl N-[(1S,3R)-3-hydroxycyclohexyl]carbamate

Uniqueness

tert-Butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate is unique due to its specific structural features, such as the presence of a butylamino group and a cyclohexyl ring

Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-(butylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30N2O2/c1-5-6-10-16-12-8-7-9-13(11-12)17-14(18)19-15(2,3)4/h12-13,16H,5-11H2,1-4H3,(H,17,18)/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEIKCBGNLWINY-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1CCCC(C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN[C@@H]1CCC[C@@H](C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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